molecular formula C11H15NO4S B14815820 N-(2-Cyclopropoxy-5-methoxyphenyl)methanesulfonamide

N-(2-Cyclopropoxy-5-methoxyphenyl)methanesulfonamide

Cat. No.: B14815820
M. Wt: 257.31 g/mol
InChI Key: JBTPRHMQEXWVDY-UHFFFAOYSA-N
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Description

N-(2-Cyclopropoxy-5-methoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C11H15NO4S and a molecular weight of 257.309 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and other scientific fields.

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

N-(2-cyclopropyloxy-5-methoxyphenyl)methanesulfonamide

InChI

InChI=1S/C11H15NO4S/c1-15-9-5-6-11(16-8-3-4-8)10(7-9)12-17(2,13)14/h5-8,12H,3-4H2,1-2H3

InChI Key

JBTPRHMQEXWVDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyclopropoxy-5-methoxyphenyl)methanesulfonamide typically involves the reaction of 2-cyclopropoxy-5-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclopropoxy-5-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methoxy and cyclopropoxy groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-Cyclopropoxy-5-methoxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Cyclopropoxy-5-methoxyphenyl)methanesulfonamide is not well-documented. like other sulfonamides, it is likely to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

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